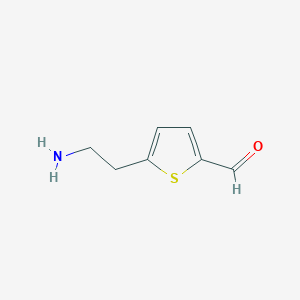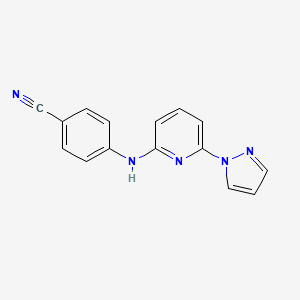![molecular formula C11H7N3O2 B13964579 3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine CAS No. 56352-89-7](/img/structure/B13964579.png)
3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine is a heterocyclic compound that features a pyridine ring fused with a furan and oxadiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine typically involves the cyclization of furan-2-carboxylic acid hydrazide with appropriate reagents. One common method includes the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by cyclization to form the oxadiazole ring . The reaction conditions often involve refluxing in ethanol for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while nucleophilic substitution at the pyridine ring can introduce various functional groups.
科学的研究の応用
3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The exact pathways depend on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
5-Furan-2-yl-[1,3,4]oxadiazole-2-thiol: Similar in structure but contains a thiol group instead of a pyridine ring.
5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-yl-thioacetic acid: Contains a nitro group and is used for different applications.
Uniqueness
3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine is unique due to its combination of a pyridine ring with furan and oxadiazole moieties, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
56352-89-7 |
|---|---|
分子式 |
C11H7N3O2 |
分子量 |
213.19 g/mol |
IUPAC名 |
2-(furan-2-yl)-5-pyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H7N3O2/c1-3-8(7-12-5-1)10-13-14-11(16-10)9-4-2-6-15-9/h1-7H |
InChIキー |
LFCYAERDQCDLPE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















